Laserine oxide

Description

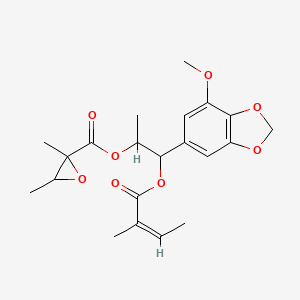

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] 2,3-dimethyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8/c1-7-11(2)19(22)28-17(12(3)27-20(23)21(5)13(4)29-21)14-8-15(24-6)18-16(9-14)25-10-26-18/h7-9,12-13,17H,10H2,1-6H3/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJNVKMXZXWBFC-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C1=CC2=C(C(=C1)OC)OCO2)C(C)OC(=O)C3(C(O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC(C1=CC2=C(C(=C1)OC)OCO2)C(C)OC(=O)C3(C(O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies for Laserine Oxide

Extraction Techniques from Complex Biological Matrices

The initial step in isolating Laserine (B2997710) oxide involves its extraction from its source material, which has been identified as Daucus carota (carrot) scilit.com. Extraction from complex biological matrices, such as plant tissues, typically aims to solubilize the target compound while separating it from a myriad of other cellular components. Common extraction solvents used for natural products include polar organic solvents like methanol (B129727) and ethanol, or less polar solvents such as hexane (B92381) or ethyl acetate, depending on the polarity of the target compound researchgate.netnih.gov.

Techniques employed for extraction from biological matrices can range from simple maceration (soaking the material in a solvent) to more advanced methods like ultrasound-assisted or microwave-assisted extraction, which can enhance efficiency and reduce extraction time researchgate.net. Liquid-liquid extraction (LLE) is another widely used technique that exploits differences in solubility between immiscible liquid phases to separate compounds mdpi.comorientjchem.org. Solid-phase extraction (SPE) is also a versatile technique for isolating and purifying compounds from complex mixtures nih.govmdpi.com. For plant-derived compounds, a sequential extraction process, potentially involving different solvents to target compounds of varying polarities, is often employed.

Chromatographic Separation Strategies

Chromatography is a cornerstone technique for separating mixtures into their individual components based on their differential interactions with a stationary phase and a mobile phase oup.com.auanalytica-world.commicrobenotes.com. For Laserine oxide, various chromatographic methods have been utilized to achieve its isolation and purification.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the isolation and purification of natural products, including this compound scilit.comnih.gov. HPLC operates by forcing a liquid mobile phase, containing the sample mixture, through a column packed with a stationary phase under high pressure analytica-world.comlibretexts.org. The separation occurs as different components of the mixture interact to varying degrees with the stationary phase, causing them to elute from the column at different times.

HPLC can be employed in various modes, such as reversed-phase (RP-HPLC), normal-phase, ion-exchange, and size-exclusion chromatography, with reversed-phase being particularly robust and commonly used for natural product isolation nih.gov. HPLC is also frequently used as a tool to guide the isolation process, often referred to as HPLC-guided isolation, where HPLC fingerprints of extracts help identify fractions containing the target compound, thereby optimizing subsequent purification steps nih.gov.

Table 1: Typical HPLC Parameters for Natural Product Isolation (Illustrative)

| Parameter | Typical Range/Description | Relevance to this compound Isolation |

| Column Type | C18 (Reversed-Phase), Silica (B1680970) (Normal-Phase) | Reversed-phase commonly used nih.gov |

| Mobile Phase | Mixtures of water/buffer with organic solvents (e.g., acetonitrile (B52724), methanol) | Varies based on compound polarity |

| Flow Rate | 0.5 - 2.0 mL/min (Analytical); Higher for Preparative HPLC | Optimized for separation efficiency |

| Detection Wavelength | UV-Vis (e.g., 210-280 nm), Mass Spectrometry (LC-MS) | Dependent on chromophores present |

| Column Temperature | 25 - 40 °C | Affects separation and kinetics |

| Injection Volume | µL (Analytical); mL (Preparative) | Scaled based on sample quantity |

Other Chromatographic Fractionation Approaches

Beyond HPLC, other chromatographic techniques are fundamental for the initial fractionation of complex biological extracts. Column Chromatography (CC), often employing silica gel or aluminum oxide as the stationary phase, is a widely used method for separating compounds based on polarity oup.com.auanalytica-world.comlibretexts.orgadarshcollege.inchromforum.org. In a typical setup, the stationary phase is packed into a glass column, and the mobile phase (a solvent or solvent mixture) carries the sample through the column, separating components based on their differing affinities for the stationary and mobile phases oup.com.auanalytica-world.comlibretexts.org.

Thin-Layer Chromatography (TLC) serves as a valuable complementary technique for monitoring the progress of column chromatography separations and assessing the purity of fractions microbenotes.comadarshcollege.insgkgdcvinukonda.ac.in. Vacuum Liquid Chromatography (VLC) has also been employed in the isolation of plant compounds, offering a more efficient alternative to traditional column chromatography in some cases mdpi.com.

Table 2: Common Stationary Phases and Mobile Phase Components in Column Chromatography

| Stationary Phase | Typical Mobile Phase Components | Primary Separation Mechanism |

| Silica Gel | Hexane, Ethyl Acetate, Dichloromethane, Methanol, Acetone | Adsorption (Normal-Phase) |

| Alumina (Aluminum Oxide) | Hexane, Ethyl Acetate, Isopropanol, Methanol | Adsorption (Normal-Phase) |

| Reversed-Phase Silica | Water, Acetonitrile, Methanol | Hydrophobic Interactions |

Advanced Purification and Enrichment Procedures

Following initial chromatographic separation, advanced purification and enrichment procedures are often necessary to obtain this compound in high purity. Preparative HPLC (prep-HPLC) is a key advanced technique that allows for the purification of larger quantities of compounds compared to analytical HPLC nih.govnih.gov.

Enrichment steps can involve concentrating fractions obtained from chromatography. This is commonly achieved through evaporation of the solvent, often using a rotary evaporator under reduced pressure researchgate.netnih.gov. Other purification methods, such as crystallization, can also be employed if the compound can form well-defined crystals from a suitable solvent system edurev.inmasterorganicchemistry.com. Techniques like Solid Phase Extraction (SPE) can also serve as a purification step, selectively retaining or eluting the target compound nih.govmdpi.com.

Structural Elucidation and Stereochemical Characterization of Laserine Oxide

Spectroscopic Techniques for Molecular Structure Determination

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable for the complete characterization of complex organic molecules like Laserine (B2997710) oxide. These methods provide complementary information, enabling the construction of a detailed molecular model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C, to reveal detailed information about their local electronic environment and connectivity. The use of deuterated solvents is standard practice to avoid interference from the solvent's proton signals studymind.co.ukckgas.com.

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of hydrogen atoms in a molecule, their relative abundance (integration), their chemical environment (chemical shift, δ, in parts per million, ppm), and their proximity to other hydrogen atoms through spin-spin coupling (multiplicity and coupling constants, J, in Hertz, Hz) savemyexams.com. This data is crucial for identifying functional groups and piecing together molecular fragments.

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. It reveals the number of chemically distinct carbon atoms and their environments, such as carbons in carbonyl groups, aromatic rings, or aliphatic chains, based on their chemical shifts libretexts.org. While ¹³C NMR signals are inherently weaker due to the low natural abundance and smaller magnetic moment of the ¹³C nucleus, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons. Source uniovi.es mentions a ¹³C-NMR study of Laserine oxide, and source researchgate.net references ¹H and ¹³C NMR in the context of related phenylpropanoids.

Table 3.1.1.1.1: Illustrative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-a | Specific value needed | e.g., s, d, t, q, m | Number of H | Value(s) needed |

| H-b | Specific value needed | e.g., s, d, t, q, m | Number of H | Value(s) needed |

| H-c | Specific value needed | e.g., s, d, t, q, m | Number of H | Value(s) needed |

| ... | ... | ... | ... | ... |

Table 3.1.1.1.2: Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (e.g., CH₃, CH₂, CH, C=O, C-O) |

| C-1 | Specific value needed | e.g., CH₃ |

| C-2 | Specific value needed | e.g., CH₂ |

| C-3 | Specific value needed | e.g., CH |

| C=O | Specific value needed | e.g., C=O |

| ... | ... | ... |

Two-dimensional (2D) NMR experiments provide crucial information for establishing connectivity and spatial relationships that are often ambiguous in 1D spectra princeton.eduanu.edu.ausdsu.educhemrxiv.org.

COSY (COrrelated SpectroscopY): This experiment reveals ¹H-¹H spin-spin coupling through chemical bonds (typically 2-3 bonds), helping to map out proton connectivity within a molecule princeton.edusdsu.edulibretexts.org.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (one-bond correlations), effectively mapping proton-carbon attachments princeton.edusdsu.educhemrxiv.org.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This technique is vital for determining stereochemistry and the three-dimensional conformation of molecules princeton.edulibretexts.orgjeol.com.

While specific 2D NMR data for this compound is not detailed in the provided snippets, these techniques are standard for the comprehensive structural elucidation of natural products, including epoxides, and would be employed to confirm the proposed structure and stereochemistry of this compound anu.edu.auchemrxiv.org.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of ions, which is critical for confirming the molecular formula of this compound researchgate.netresearchgate.netacs.orgresearchgate.net. Source researchgate.net mentions HRMS in the context of analyzing bitter compounds in carrots, including this compound.

Table 3.1.2.1.1: Illustrative HRMS Data for this compound

| Ion Type (e.g., [M+H]⁺, [M+Na]⁺) | Measured Mass (m/z) | Calculated Mass (m/z) | Elemental Formula | Mass Error (ppm) |

| e.g., [M+H]⁺ | Specific value needed | Specific value needed | Specific formula needed | Specific value needed |

| e.g., [M+Na]⁺ | Specific value needed | Specific value needed | Specific formula needed | Specific value needed |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection and structural elucidation capabilities of mass spectrometry mdpi.comazom.comrsc.orgnih.govnih.gov. The LC separates components of a mixture, and the MS/MS provides detailed fragmentation patterns of selected precursor ions, enabling unambiguous identification and quantification, particularly in complex biological or natural product matrices researchgate.netmpn.gov.rs. This technique is valuable for confirming the presence and purity of this compound, especially if isolated from a mixture.

Biosynthesis Pathways and Precursor Studies of Laserine Oxide

Proposed Biosynthetic Routes for Laserine (B2997710) Oxide

The biosynthesis of plant secondary metabolites is a multifaceted process, often involving intricate pathways that can share common precursors or regulatory mechanisms. Laserine oxide, classified as a phenylpropanoid, is primarily synthesized through the phenylpropanoid pathway. However, the prompt also suggests a link to eudesmane (B1671778) biosynthesis, which is a distinct pathway for sesquiterpenes.

Eudesmanes are a class of sesquiterpenes, which are terpenoids derived from the C15 precursor farnesyl diphosphate (B83284) (FPP) mdpi.comchemrxiv.orgkegg.jp. The biosynthesis of eudesmanes typically involves the cyclization of FPP by sesquiterpene synthases, followed by oxidative modifications mdpi.comchemrxiv.orgportlandpress.com. While FPP is a foundational precursor for many plant isoprenoids, including sesquiterpenes, there is no direct evidence in the current literature to suggest a shared enzymatic machinery or a direct precursor relationship between the phenylpropanoid pathway leading to this compound and the eudesmane sesquiterpene pathway. This compound is structurally characterized as a phenylpropanoid derivative, distinct from the carbon skeletons of eudesmanes acs.orgnih.govcsic.es. Therefore, any proposed link would likely be indirect, perhaps through shared metabolic pools or regulatory networks rather than a direct biochemical conversion.

The phenylpropanoid pathway is a major route for the synthesis of a vast array of plant secondary metabolites, including phenolic acids, flavonoids, lignins, and coumarins nih.gov. In carrot taproots, this pathway is particularly active and contributes to the accumulation of various compounds, including the laserine-type phenylpropanoids researchgate.netmdpi.comfrontiersin.org.

The pathway begins with the amino acid phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) nih.gov. Subsequent steps involve the hydroxylation and CoA ligation of cinnamic acid derivatives to form hydroxycinnamic acids (HCAs) such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid nih.govresearchgate.net. These HCAs serve as substrates for further modifications, including glycosylation and esterification, leading to a diverse range of phenylpropanoid compounds. Studies on carrot cell cultures suggest that cells utilize HCA hexose (B10828440) esters as substrates, and the levels of p-coumaric acid derivatives play a key role in regulating the flux of HCAs along the pathway researchgate.net.

The biosynthesis of phenylpropanoids in carrots is influenced by developmental stage and environmental factors. For instance, during carrot maturation, the expression of genes in the phenylpropanoid pathway tends to decrease, correlating with a decline in phenolic acid metabolites mdpi.com. Furthermore, abiotic stresses such as wounding and water stress can activate both primary (shikimic acid) and secondary (phenylpropanoid) metabolism in carrots, leading to an increased accumulation of phenolic compounds frontiersin.org.

Table 1: Key Phenylpropanoid Intermediates and Related Compounds in Carrot

| Compound Name | Role/Significance |

| Phenylalanine | Primary amino acid precursor for the phenylpropanoid pathway. |

| trans-Cinnamic acid | Initial product from phenylalanine; serves as a substrate for further modifications. |

| p-Coumaric acid | A hydroxycinnamic acid, its derivatives regulate flux in the carrot phenylpropanoid pathway researchgate.net. |

| Caffeic acid | A hydroxycinnamic acid involved in lignin (B12514952) synthesis and other secondary metabolites; possesses antioxidant properties researchgate.net. |

| Ferulic acid | A hydroxycinnamic acid. |

| Sinapic acid | A hydroxycinnamic acid. |

| HCA Hexose Esters | Substrates used by carrot cells in the phenylpropanoid pathway researchgate.net. |

| Laserine | A known laserine-type phenylpropanoid found in carrots researchgate.netacs.orgnih.gov. |

| 2-Epilaserine | A known laserine-type phenylpropanoid found in carrots, exhibiting cytotoxicity nih.gov. |

| Epithis compound | A newly identified phenylpropanoid from carrot nih.gov. |

| This compound | A phenylpropanoid found in carrots, contributing to bitterness and defense researchgate.netacs.orgnih.gov. |

Identification of Biosynthetic Precursors and Intermediates

Specific precursors and intermediates directly leading to the formation of this compound have not been definitively identified in the scientific literature. However, based on its classification as a phenylpropanoid, the pathway is understood to originate from phenylalanine nih.gov. Related compounds such as laserine and 2-epilaserine are found alongside this compound in carrots, suggesting they may be biosynthetically related or share common intermediates nih.gov. The exact enzymatic steps that transform these common phenylpropanoid building blocks into the unique structure of this compound remain to be elucidated.

Characterization of Enzymatic Machinery Involved in Biosynthesis

The specific enzymes responsible for catalyzing the reactions in the biosynthesis of this compound have not been characterized. However, general enzymes involved in the phenylpropanoid pathway are well-documented. Key enzymes include:

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the conversion of phenylalanine to trans-cinnamic acid nih.gov.

Cinnamate-4-Hydroxylase (C4H): Converts trans-cinnamic acid to p-coumaric acid.

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA, a crucial intermediate for various phenylpropanoid derivatives.

Additionally, a study related to the carrot phenylpropanoid pathway mentioned "peroxidase 27" (EC:1.11.1.7) in the context of its metabolic pathways genome.jp. While not directly linked to this compound, peroxidases are known to be involved in various oxidative steps in plant metabolism, potentially playing a role in the modification of phenylpropanoid intermediates.

Table 2: Key Enzymes in General Phenylpropanoid Biosynthesis

| Enzyme Name | EC Number | Primary Role in Pathway |

| Phenylalanine Ammonia-Lyase (PAL) | 4.3.1.24 | Converts phenylalanine to trans-cinnamic acid. |

| Cinnamate-4-Hydroxylase (C4H) | 1.14.13.11 | Hydroxylates trans-cinnamic acid to p-coumaric acid. |

| 4-Coumarate-CoA Ligase (4CL) | 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Peroxidase (e.g., Peroxidase 27) | 1.11.1.7 | Involved in various oxidative steps; potentially linked to carrot phenylpropanoid metabolism genome.jp. |

Genetic and Transcriptomic Analysis of Biosynthetic Pathways

While comprehensive genetic and transcriptomic analyses specifically targeting this compound biosynthesis are limited, broader studies on carrot development and secondary metabolism provide some insights. Transcriptomic data from maturing carrot taproots has revealed significant changes in gene expression related to phenylpropanoid biosynthesis, often showing downregulation of key pathway genes as maturation progresses mdpi.com. This suggests a complex regulatory network controlling the synthesis of phenolic compounds, including laserine-type phenylpropanoids. Studies in other plant species have utilized transcriptomic approaches to identify genes involved in fatty acid and flavonoid biosynthesis, highlighting the utility of these methods for uncovering metabolic pathway components nih.govnih.govfrontiersin.orgresearchgate.net. Future transcriptomic studies in carrots could potentially pinpoint genes differentially expressed during the synthesis of this compound, thereby aiding in the identification of its biosynthetic machinery.

Compound List:

this compound

Laserine

2-Epilaserine

Epithis compound

Farnesyl diphosphate (FPP)

Phenylalanine

trans-Cinnamic acid

p-Coumaric acid

Caffeic acid

Ferulic acid

Sinapic acid

Falcarinol

Falcarindiol

Falcarindiol-3-acetate

Eudesmane

Peroxidase 27

Chemical Synthesis and Analog Generation of Laserine Oxide

Total Synthesis Approaches for Laserine (B2997710) Oxide

The total synthesis of a complex molecule such as Laserine oxide, for which a specific synthetic route is not yet published, would likely draw upon established strategies for constructing other sesquiterpene lactones. A hypothetical total synthesis would need to address the stereoselective formation of its carbocyclic core and the installation of its characteristic lactone ring and other functional groups.

Key strategic considerations for a total synthesis of this compound would include:

Construction of the Carbocyclic Skeleton: Methods such as Diels-Alder reactions, radical cyclizations, or ring-closing metathesis could be employed to assemble the core ring system with the correct relative stereochemistry.

Lactonization: The formation of the γ-lactone ring is a hallmark of many sesquiterpene lactones. This could be achieved through various methods, including the oxidation of a diol, iodolactonization of an unsaturated carboxylic acid, or Baeyer-Villiger oxidation of a corresponding cyclic ketone.

Stereochemical Control: Due to the presence of multiple stereocenters, asymmetric synthesis methodologies would be paramount. This could involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool precursor.

A plausible, albeit generalized, synthetic approach could commence with a chiral starting material to set the initial stereochemistry. A series of carbon-carbon bond-forming reactions would then be used to build the carbocyclic framework. Functional group interconversions would follow to introduce the necessary hydroxyl and carboxyl groups, culminating in a late-stage lactonization to furnish the final sesquiterpene lactone structure of a this compound precursor, which could then be oxidized to the final product. The development of a concise and efficient total synthesis would be a significant achievement, enabling access to larger quantities of the natural product and its analogs for further biological evaluation.

Semisynthesis Strategies from Natural Precursors

Semisynthesis offers a more direct route to this compound and its derivatives by leveraging the chemical architecture of abundant, structurally related natural products. Many plants from the Asteraceae family are rich sources of sesquiterpene lactones that can serve as starting materials. taylorfrancis.com The general approach involves isolating a suitable precursor and then applying a sequence of chemical modifications to arrive at the target molecule.

For instance, a precursor with a similar carbocyclic core to this compound could be isolated in large quantities. Key semisynthetic transformations might include:

Selective Oxidation: The introduction of the oxide functionality could be achieved through selective oxidation of a corresponding alkene or other suitable functional group in the precursor molecule. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide could be employed.

Functional Group Manipulation: Other functional groups on the precursor may need to be protected or modified to ensure the desired reactivity and to avoid side reactions. This could involve esterification, etherification, or reduction/oxidation of existing functionalities.

Derivatization: The hydroxyl or carboxyl groups of the natural precursor can be modified to produce a variety of esters or amides, allowing for the exploration of the impact of these groups on biological activity. nih.gov

The table below illustrates how different functional group modifications on a hypothetical sesquiterpene lactone precursor could lead to various derivatives, including a potential route to this compound.

| Precursor Functional Group | Reagent/Reaction | Resulting Derivative Functional Group | Potential Application in this compound Synthesis |

| Alkene | m-CPBA | Epoxide (Oxide) | Direct formation of the oxide ring |

| Hydroxyl | Acetic Anhydride | Acetate Ester | Protection or activity modification |

| Ketone | Sodium Borohydride | Secondary Alcohol | Alteration of stereochemistry and activity |

| Lactone | Lithium Aluminium Hydride | Diol | Ring opening for further modification |

These semisynthetic strategies are often more efficient than total synthesis for producing analogs for initial biological screening and for establishing SAR. mdpi.com

Development of Synthetic Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound structure to create a library of synthetic analogs is essential for conducting structure-activity relationship (SAR) studies. SAR studies aim to identify the key structural features (pharmacophores) responsible for the molecule's biological activity and to develop new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Key areas of the this compound scaffold that would be targeted for modification in SAR studies include:

The Lactone Ring: The α,β-unsaturated lactone is a common feature in bioactive sesquiterpene lactones and is often crucial for their activity. Modifications could include saturation of the double bond, alteration of the ring size, or replacement with other functional groups.

Substituents on the Carbocyclic Core: The type, position, and stereochemistry of substituents on the main ring system can be altered. For example, hydroxyl groups could be converted to esters or ethers of varying chain lengths and electronic properties.

The following table provides examples of hypothetical this compound analogs and the rationale for their synthesis in the context of an SAR study.

| Analog Number | Structural Modification from this compound | Rationale for Synthesis | Hypothetical Impact on Activity |

| LO-01 | Saturation of the α,β-unsaturated lactone | To determine the importance of the Michael acceptor for activity. | Likely decrease or loss of cytotoxicity. |

| LO-02 | Inversion of stereochemistry at the oxide ring | To probe the importance of the 3D shape for receptor binding. | May increase or decrease activity depending on the target. |

| LO-03 | Replacement of a hydroxyl group with a methoxy (B1213986) group | To investigate the role of hydrogen bonding. | Could alter solubility and binding affinity. |

| LO-04 | Addition of a fluorine atom to the carbocycle | To modify electronic properties and metabolic stability. | May enhance potency and bioavailability. |

By synthesizing these and other analogs and evaluating their biological activity, researchers can build a comprehensive SAR model for this compound. This knowledge is invaluable for the rational design of new therapeutic agents with optimized properties. mdpi.com

Biological Activities and Mechanistic Investigations of Laserine Oxide

In Vitro Cellular Activities (Non-Clinical)

Cytotoxicity Studies

Research indicates that phenylpropanoids, including Laserine (B2997710) oxide and its analog 2-epilaserine, exhibit cytotoxic properties against various cell types.

A notable finding in the study of phenylpropanoids is the significant cytotoxicity of 2-epilaserine against the HL-60 human promyelocytic leukemia cell line researchgate.netacs.orgacs.orgscispace.com. This observation suggests that phenylpropanoids, in general, can act as cytotoxic agents within the context of cancer research researchgate.netacs.orgacs.orgscispace.com. Further investigations into related compounds from plants like Ferula species have also revealed cytotoxic activities against various cancer cell lines nih.govresearchgate.net. For instance, phenylpropanoids isolated from Thapsia garganica were identified as potent cytotoxins researchgate.net.

Analytical Method Development and Quantification of Laserine Oxide

Quantitative Analytical Techniques for Laserine (B2997710) Oxide

Quantitative analysis of Laserine Oxide relies on chromatographic techniques coupled with sensitive detection methods. The complexity of its matrices, such as plant extracts, necessitates methods that offer both high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantifying non-volatile or thermally labile compounds like this compound. Studies have shown that HPLC is effective for quantifying related compounds, such as Laserine and 2-epilaserine, in plant matrices researchgate.net.

Typical HPLC methods for compounds of this nature involve:

Stationary Phase: Reversed-phase columns, such as C18 or Zorbax C18, are commonly employed due to their versatility in separating a wide range of organic molecules researchgate.netmdpi.comejgm.co.uk.

Mobile Phase: A gradient or isocratic elution system typically comprises a mixture of water or aqueous buffers (e.g., phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) or methanol (B129727) researchgate.netejgm.co.ukscielo.brutb.cz. The pH of the mobile phase is often adjusted to optimize peak shape and retention researchgate.netchemmethod.com.

Detection: UV-Vis detectors are frequently used, with detection wavelengths selected based on the compound's chromophore, often in the range of 218-254 nm researchgate.netejgm.co.ukscielo.br. For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is preferred mpn.gov.rsnih.govresearchgate.netnih.gov. UHPLC (Ultra-High Performance Liquid Chromatography) offers faster analysis times and improved resolution compared to conventional HPLC researchgate.net.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile organic compounds. While this compound's volatility would need to be confirmed for direct GC analysis, GC-MS is widely used for the characterization and quantification of plant-derived volatile compounds and related bitter constituents mpn.gov.rsresearchgate.netresearchgate.net.

Key aspects of GC-MS analysis include:

Column: Capillary columns such as DB-Wax are suitable for separating polar compounds nih.gov.

Carrier Gas: Helium or Nitrogen are standard carrier gases.

Detection: Mass Spectrometry (MS) provides highly selective detection and allows for definitive identification through mass-to-charge ratios and fragmentation patterns. GC-MS/MS offers even greater selectivity and sensitivity, enabling quantification in complex samples researchgate.netresearchgate.netmdpi.com.

Mass Spectrometry-Based Quantification

Mass Spectrometry (MS), especially in conjunction with chromatography (LC-MS, GC-MS), is indispensable for sensitive and specific quantification. Techniques like Multiple Reaction Monitoring (MRM) in LC-MS/MS or GC-MS/MS allow for the targeted detection and quantification of specific compounds by monitoring characteristic precursor and product ion transitions mpn.gov.rsthermofisher.comfrontiersin.org.

Ionization Techniques: Electrospray Ionization (ESI) in positive mode is commonly used for LC-MS analysis of organic molecules like this compound mpn.gov.rs. Electron Ionization (EI) is standard for GC-MS.

Quantification: Quantitative analysis using MS typically involves calibration curves generated from known concentrations of the analyte, often with the use of internal standards to correct for variations in sample preparation and instrument response thermofisher.comfrontiersin.orgshimadzu.com.

Advanced Sample Preparation Protocols

Effective sample preparation is critical for extracting this compound from complex matrices and removing interfering substances, thereby ensuring accurate and sensitive analysis. Common strategies include:

Extraction: Solvent extraction using polar organic solvents such as methanol, ethanol, isopropanol, or acetonitrile is frequently employed to isolate compounds from plant materials frontiersin.orgprotocols.io. The choice of solvent depends on the polarity of this compound.

Clean-up: Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up, employing sorbent materials (e.g., C18, silica) to selectively retain the analyte or remove matrix components nih.govprotocols.iomdpi.com.

Homogenization: For solid samples, homogenization, often with the aid of beads and mechanical disruptors, ensures efficient extraction protocols.io.

Derivatization: While not always necessary, derivatization can sometimes be used to improve the volatility or detectability of analytes for GC or MS analysis, though specific requirements for this compound would need experimental determination mdpi.com.

Method Validation Parameters for Reproducibility and Accuracy

Method validation is essential to ensure that an analytical method is suitable for its intended purpose, providing reliable and reproducible results. Key validation parameters, as recommended by guidelines such as ICH Q2(R1), include:

Linearity: The ability of the method to obtain test results directly proportional to the analyte concentration within a given range. This is typically assessed by analyzing at least five different concentrations of the analyte and evaluating the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.99 researchgate.netscielo.brchemmethod.commastelf.comafricanjournalofbiomedicalresearch.com.

Precision: This parameter assesses the agreement between independent test results obtained under stipulated conditions. It is evaluated as:

Repeatability: Assesses precision under the same operating conditions over a short interval, usually expressed as Relative Standard Deviation (%RSD) of replicate injections (e.g., n=6), with acceptable values typically < 2-5% researchgate.netchemmethod.commastelf.comresearchgate.net.

Intermediate Precision: Assesses variability within the same laboratory, considering different days, analysts, or equipment. It is also expressed as %RSD, with acceptable values often < 5-10% researchgate.netchemmethod.comfrontiersin.orgresearchgate.netresearchgate.net.

Accuracy: The closeness of agreement between the measured value and the true or accepted value. It is typically determined by spiking known amounts of the analyte into a blank matrix (spiked recovery) or by comparing results with an independent method. Acceptable recoveries are generally between 95-105% or within ±10-20% depending on the concentration researchgate.netmdpi.comchemmethod.comafricanjournalofbiomedicalresearch.comresearchgate.netresearchgate.neteuropa.eu.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest concentration of analyte that can be reliably detected, often determined by a signal-to-noise ratio of 3:1 or calculated using the standard deviation of the response and the slope of the calibration curve chemmethod.commastelf.comsepscience.comchromatographyonline.comeuropa.eunanalysis.com.

LOQ: The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy, typically determined by a signal-to-noise ratio of 10:1 or calculated similarly to LOD researchgate.netmdpi.comchemmethod.comresearchgate.netmastelf.comafricanjournalofbiomedicalresearch.comsepscience.comchromatographyonline.comeuropa.eu.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components scielo.brresearchgate.neteuropa.eufukumaadvogados.com.br.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), ensuring reliability during routine use scielo.brchemmethod.comresearchgate.neteuropa.euikev.org.

Table 1: Typical Method Validation Parameters (Illustrative)

| Parameter | Typical Value/Range | Notes |

| Linearity | Correlation Coefficient (R²) ≥ 0.99 | Determined by analyzing 5-6 concentration levels. |

| Precision (Repeatability) | %RSD ≤ 2-5% | Based on replicate injections (n=6) at various concentrations. |

| Precision (Intermediate) | %RSD ≤ 5-10% | Assessed across different days, analysts, or instruments. |

| Accuracy (% Recovery) | 95-105% (or ±10-20% at low concentrations) | Determined by spiking known amounts of analyte into the matrix. |

| Limit of Detection (LOD) | Varies greatly by technique (e.g., ng/mL to pg/mL) | Determined by S/N ratio (3:1) or statistical calculation. |

| Limit of Quantitation (LOQ) | Varies greatly by technique (e.g., ng/mL to pg/mL) | Determined by S/N ratio (10:1) or statistical calculation; must achieve acceptable precision and accuracy. |

| Specificity | No interference from matrix components | Demonstrated through blank/placebo analysis and forced degradation studies. |

| Robustness | Minimal change in results with minor parameter variations | Assessed by varying mobile phase composition, temperature, flow rate, etc. |

Compound List

this compound

2-epithis compound

Laserine

2-epilaserine

Vaginatin

IsoVaginatin

Falcarindiol

Falcarinol

Falcarindiol-3-acetate

6,8-O-ditigloyl-6β,8α,11-trihydroxygermacra-1(10)E,4E-diene

6-O-angeloyl-, 8-O-tigloyl-

6-O-tigloyl-, 8-O-angeloyl-

6-, 8-O-diangeloyl-6β,8α,11-trihydroxygermacra-1(10)E,4E-diene

8-O-angeloyl-tovarol

α-angeloyloxy-latifolone

Panaxynol

Ginsenoyne K

(8E)-1,8-heptadecadiene-4,6-diyne-3,10-diol

Ethylene oxide

2-Chloroethanol

Ethylene glycol

Lauryldimethylamine oxide (LDAO) / Dodecyldimethylamine oxide (DDAO)

Metformin hydrochloride

Anagliptin

Warfarin Sodium

Ethyl butyla

Malondialdehyde (MDA)

Almonertinib

Zanubrutinib

Sotalol

Azithromycin

Erythromycin

Fluoxetine

Nicotinamide

Caffeine

Future Research Directions and Emerging Areas for Laserine Oxide

Comprehensive Elucidation of the Biosynthetic Pathway

A complete understanding of the biosynthetic pathway of Laserine (B2997710) oxide is a fundamental prerequisite for its sustainable production and the generation of novel analogs. While the general pathway for sesquiterpene lactones is known to originate from the mevalonate (B85504) and methylerythritol phosphate (B84403) pathways, leading to the precursor farnesyl pyrophosphate, the specific enzymatic steps that craft the unique guaianolide skeleton of Laserine oxide are yet to be fully characterized. researchgate.net

Future research should focus on identifying and characterizing the specific enzymes involved in the biosynthesis of this compound. This includes the sesquiterpene synthases responsible for the initial cyclization of farnesyl pyrophosphate, as well as the cytochrome P450 monooxygenases and other modifying enzymes that introduce hydroxylations, oxidations, and esterifications. Techniques such as transcriptomics and proteomics of Laserpitium species, combined with heterologous expression and in vitro enzymatic assays, will be instrumental in this endeavor. A detailed understanding of these enzymatic steps will not only illuminate the intricate biochemistry of this natural product but also provide the genetic tools for metabolic engineering.

Table 1: Key Enzyme Classes in Sesquiterpene Lactone Biosynthesis

| Enzyme Class | Function | Precursor/Substrate | Product |

| Sesquiterpene Synthase | Cyclization of the C15 backbone | Farnesyl pyrophosphate | Sesquiterpene olefin |

| Cytochrome P450 Monooxygenase | Oxidation and hydroxylation | Sesquiterpene olefin | Oxidized sesquiterpene |

| Acyltransferase | Esterification | Hydroxylated sesquiterpene | Esterified sesquiterpene |

In-depth Mechanistic Studies of Biological Activities

Preliminary studies on sesquiterpene lactones, including those from Laserpitium, have revealed a broad spectrum of biological activities, most notably cytotoxic and anti-inflammatory effects. The primary mechanism of action for many sesquiterpene lactones is attributed to the reactivity of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, forming covalent bonds with nucleophilic residues, particularly cysteine, in proteins. oup.com This alkylation can lead to the inhibition of key enzymes and transcription factors, such as nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response. oup.com

However, the precise molecular targets of this compound and the full cascade of downstream signaling events remain to be elucidated. Future research should employ a multi-pronged approach to unravel these mechanisms. This includes:

Target Identification: Utilizing techniques like affinity chromatography, activity-based protein profiling, and computational docking studies to identify the specific proteins that this compound binds to.

Pathway Analysis: Employing systems biology approaches, such as genomics, proteomics, and metabolomics, to map the global changes in cellular pathways upon treatment with this compound. This will help to move beyond single-target interactions and understand the broader cellular response.

A deeper understanding of the molecular mechanisms will be crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Development of Sustainable Production and Isolation Technologies

The reliance on wild or cultivated plants for the extraction of this compound presents challenges in terms of sustainability, scalability, and batch-to-batch consistency. The low abundance of many sesquiterpene lactones in their natural sources further complicates their large-scale production. oup.com Therefore, the development of sustainable and economically viable production and isolation technologies is a critical area for future research.

Sustainable Production:

Metabolic engineering offers a promising avenue for the sustainable production of this compound. This can be approached in two main ways:

Plant-based systems: Overexpression of key biosynthetic genes in the native Laserpitium species or in a heterologous plant host could lead to increased yields.

Microbial fermentation: The entire biosynthetic pathway for this compound could be reconstituted in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This approach allows for rapid, scalable, and contained production in bioreactors. h1.co

Advanced Isolation Technologies:

For isolation from natural sources, moving beyond traditional chromatographic methods towards more efficient and environmentally friendly techniques is essential. Future research should focus on optimizing and applying techniques such as:

Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent offers a green alternative to organic solvents and can provide high selectivity.

Counter-current Chromatography (CCC): This liquid-liquid partition chromatography technique can handle large sample loads and is well-suited for the separation of complex natural product mixtures.

Bioactivity-guided isolation: This approach uses biological assays to guide the fractionation and purification process, leading to the efficient isolation of the most active compounds. mdpi.com

Table 2: Comparison of Production and Isolation Technologies

| Technology | Advantages | Disadvantages |

| Metabolic Engineering | Sustainable, scalable, consistent quality | High initial development cost and complexity |

| Supercritical Fluid Extraction | Environmentally friendly, high selectivity | High pressure requirements, may not be suitable for all compounds |

| Counter-current Chromatography | High sample capacity, no solid support | Lower resolution than HPLC for some applications |

Exploration of Novel Bioactivities and Unidentified Pharmacological Targets

While the cytotoxic and anti-inflammatory properties of sesquiterpene lactones are well-documented, the full therapeutic potential of this compound is likely yet to be discovered. Extracts from Laserpitium species have shown a wide range of biological effects, including antioxidant, antimicrobial, and enzyme inhibitory activities. researchgate.netresearchgate.net This suggests that this compound and its related compounds may have applications beyond cancer and inflammation.

Future research should systematically screen this compound against a broad panel of biological targets and disease models to uncover novel bioactivities. Areas of particular interest could include:

Neurodegenerative diseases: Investigating the potential neuroprotective effects of this compound.

Infectious diseases: Exploring its activity against a wider range of bacteria, fungi, viruses, and parasites, including drug-resistant strains.

Metabolic disorders: Assessing its potential to modulate key metabolic pathways involved in conditions like diabetes and obesity.

Furthermore, it is highly probable that this compound interacts with yet unidentified pharmacological targets. The complexity of its structure suggests the possibility of novel mechanisms of action that go beyond the established reactivity of the α-methylene-γ-lactone group. Unbiased screening approaches, such as phenotypic screening in various cell lines and model organisms, coupled with subsequent target deconvolution studies, could reveal these unknown targets and open up entirely new therapeutic avenues.

Application of Advanced Analytical and Imaging Techniques for In Situ Detection

Understanding where and when this compound is produced and stored within the plant is crucial for both optimizing its extraction and for understanding its ecological role. Traditional analytical methods often rely on the extraction of metabolites from bulk tissue, which results in the loss of spatial information.

The application of advanced analytical and imaging techniques will be pivotal in providing a more detailed picture of this compound's distribution at the tissue and cellular level. Key technologies to be explored include:

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI and Desorption Electrospray Ionization (DESI)-MSI can map the distribution of this compound and its precursors directly on plant tissue sections, providing a detailed chemical snapshot of its localization. oup.comnih.gov

High-Resolution Mass Spectrometry (HRMS): Coupled with liquid chromatography (LC-MS), HRMS is essential for the accurate identification and quantification of this compound and related compounds in complex plant extracts. creative-proteomics.com

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): While primarily used for elemental analysis, this technique can be adapted for the imaging of specific molecules if they are tagged with a metal or can be associated with a specific elemental distribution. nih.govunt.edu

By applying these cutting-edge techniques, researchers can gain unprecedented insights into the spatial and temporal dynamics of this compound biosynthesis and accumulation, which will inform both biotechnological production strategies and our understanding of its function in the plant.

Q & A

Q. Which computational strategies effectively predict this compound’s electronic properties for catalytic applications?

- Methodological Answer : Apply hybrid DFT (e.g., B3LYP) to model bandgap and density of states, benchmarking against experimental UV-Vis and X-ray photoelectron spectroscopy (XPS) data. Incorporate Hubbard U corrections for accurate treatment of electron correlation in transition-metal oxides. Validate models using machine learning algorithms trained on existing oxide databases, ensuring transparency in parameter selection 20 .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Data Analysis and Reporting Guidelines

- For Contradictory Results : Apply Grubbs’ test to identify outliers in replicated experiments. Use error propagation analysis to quantify uncertainties in derived parameters (e.g., activation energy) .

- For Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards, including detailed synthesis protocols, characterization datasets, and raw instrument outputs in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.